molecular formula C11H13NO2 B2893748 3-Methoxy-4-(propan-2-yloxy)benzonitrile CAS No. 757192-64-6

3-Methoxy-4-(propan-2-yloxy)benzonitrile

Cat. No.: B2893748
CAS No.: 757192-64-6
M. Wt: 191.23
InChI Key: CMXCYYYLNXSFAL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(propan-2-yloxy)benzonitrile is a substituted benzonitrile derivative featuring methoxy and isopropoxy groups at the 3- and 4-positions of the benzene ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development. Its structure (Figure 1) enables diverse reactivity, particularly in cyclopropane derivative synthesis, as evidenced by its use in forming 1-{2-[3-Methoxy-4-(propan-2-yloxy)phenyl]cyclopropyl}ethanone (3c), which exhibits a 70% yield and oil-like physical state .

Properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXCYYYLNXSFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propan-2-yloxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd-C

    Substitution: NaOH, KOH, various nucleophiles

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical agents .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(propan-2-yloxy)benzonitrile depends on its specific application. In chemical reactions, its functional groups (methoxy and propan-2-yloxy) can participate in various transformations, influencing the reactivity and outcome of the reactions. The nitrile group can act as an electrophile, making it a target for nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Physical State Key Properties/Applications Reference
3-Methoxy-4-(propan-2-yloxy)benzonitrile 3-OCH₃, 4-OCH(CH₃)₂ Oil Intermediate for cyclopropane derivatives
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂ Solid (mp 125–126°C) High-purity pharmaceutical intermediate; irritant
3-Methoxy-4-(morpholin-4-yl)benzonitrile 3-OCH₃, 4-morpholine Enhanced solubility via N-containing ring; SMILES: O1CCN(C2C=CC(C#N)=CC=2OC)CC1
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 4-(oxazole-ethynyl) Nonlinear optical (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)
3-Methoxy-4-(piperidin-3-yloxy)benzonitrile 3-OCH₃, 4-piperidinyloxy Similarity score 0.82; potential pharmacological use

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The isopropoxy group in this compound is electron-donating, enhancing nucleophilic aromatic substitution (e.g., in cyclopropane synthesis ).
    • In contrast, the nitro group in 3-Methoxy-4-nitrobenzonitrile is strongly electron-withdrawing, directing reactivity toward reduction or displacement reactions .

Optical and Electronic Properties

  • The ethynyl-oxazole derivative (4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile) demonstrates superior nonlinear optical performance (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to dibenzylideneacetone analogs . The target compound’s lack of extended conjugation likely limits its utility in similar applications.

Biological Activity

3-Methoxy-4-(propan-2-yloxy)benzonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • Structure : The compound features a methoxy group, a propan-2-yloxy group, and a benzonitrile moiety, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The presence of the benzonitrile group may interact with specific enzymes involved in cellular processes, potentially leading to reduced cancer cell viability.
  • Antioxidant Effects : Some studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has a moderate level of antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following results were observed:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The IC50 values indicate that the compound exhibits promising anticancer activity, particularly against HeLa cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study found that the compound could serve as a potential lead for developing new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition : Another research effort investigated the effects of this compound on cancer cell proliferation. The findings suggested that it induced apoptosis in cancer cells through the activation of caspase pathways.

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